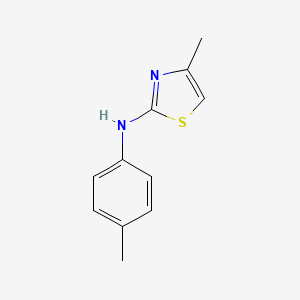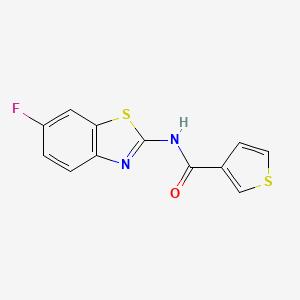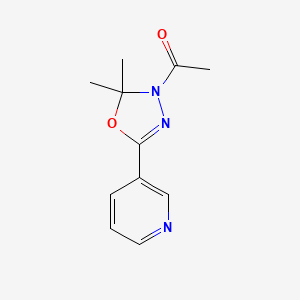![molecular formula C13H14ClN3O B12172699 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12172699.png)
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol is an organic compound that belongs to the class of pyridazines. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorophenyl group attached to the pyridazine ring, which is further connected to a propanol group through an amino linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Propanol Group: The final step involves the reaction of the intermediate with 3-aminopropanol under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Pyridazin-3(2H)-ones: These compounds share the pyridazine core structure and have diverse pharmacological activities.
Isoxazolopyridines: These compounds contain an isoxazole ring fused to a pyridine ring and exhibit unique chemical properties.
Uniqueness
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol is unique due to the presence of the chlorophenyl group and the propanol moiety, which confer specific chemical and biological properties
特性
分子式 |
C13H14ClN3O |
|---|---|
分子量 |
263.72 g/mol |
IUPAC名 |
3-[[6-(4-chlorophenyl)pyridazin-3-yl]amino]propan-1-ol |
InChI |
InChI=1S/C13H14ClN3O/c14-11-4-2-10(3-5-11)12-6-7-13(17-16-12)15-8-1-9-18/h2-7,18H,1,8-9H2,(H,15,17) |
InChIキー |
UUTZGWPPAQDVLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NCCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12172626.png)
![N'-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B12172627.png)
![2-(4-fluorophenyl)-N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12172640.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B12172652.png)
![tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B12172658.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12172670.png)

![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide](/img/structure/B12172673.png)

![N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12172679.png)

![N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12172685.png)

